molecular formula C30H22N2O3 B12930451 4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid CAS No. 142988-21-4

4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B12930451
CAS No.: 142988-21-4
M. Wt: 458.5 g/mol
InChI Key: QKCUDELKAFGGLU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound this compound is defined by its IUPAC name, which systematically describes its molecular architecture. The parent structure is a [1,1'-biphenyl] system, a two-ring aromatic hydrocarbon linked by a single bond. The carboxylic acid functional group (-COOH) is located at position 2 of the biphenyl framework.

At the 4' position of the biphenyl system, a methylene bridge (-CH2-) connects the aromatic core to a 1H-imidazole ring. This five-membered heterocyclic ring contains nitrogen atoms at positions 1 and 3. The imidazole moiety is further substituted with phenyl groups at positions 2 and 4, and a formyl group (-CHO) at position 5.

Key identifiers for this compound include:

Property Value
CAS Registry Number 5161-25-1
Molecular Formula C30H22N2O3
Molar Mass 458.51 g/mol
Synonyms 142988-21-4, DTXSID30770961

The structural complexity arises from the integration of three distinct components:

  • Biphenyl backbone : Provides rigidity and planar geometry.
  • Imidazole ring : Introduces nitrogen-based heterocyclic reactivity.
  • Formyl and phenyl substituents : Modulate electronic properties and steric interactions.

Historical Development in Heterocyclic Chemistry

The synthesis of biphenyl-2-carboxylic acid derivatives, including this compound, represents a significant advancement in heterocyclic chemistry. Patent literature from the early 2000s describes scalable processes for producing structurally analogous compounds, emphasizing the importance of biphenyl-carboxylic acid frameworks in pharmaceutical intermediates.

The integration of imidazole rings into biphenyl systems gained prominence due to imidazole's role in biological systems, particularly in enzyme active sites and drug-receptor interactions. The addition of a formyl group at position 5 of the imidazole ring enables further functionalization through nucleophilic addition or condensation reactions, making this compound a versatile synthon in medicinal chemistry.

Historical synthesis strategies often involved:

  • Oxazoline intermediates : Early routes utilized oxazolinyl-biphenyl precursors subjected to acid-catalyzed hydrolysis under pressure.
  • Regioselective substitutions : Controlling the positions of phenyl and formyl groups on the imidazole ring required advanced directing-group strategies.

Properties

CAS No.

142988-21-4

Molecular Formula

C30H22N2O3

Molecular Weight

458.5 g/mol

IUPAC Name

2-[4-[(5-formyl-2,4-diphenylimidazol-1-yl)methyl]phenyl]benzoic acid

InChI

InChI=1S/C30H22N2O3/c33-20-27-28(23-9-3-1-4-10-23)31-29(24-11-5-2-6-12-24)32(27)19-21-15-17-22(18-16-21)25-13-7-8-14-26(25)30(34)35/h1-18,20H,19H2,(H,34,35)

InChI Key

QKCUDELKAFGGLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the condensation of benzil, an aromatic aldehyde, and ammonium acetate . The reaction is often carried out in the presence of a catalyst such as lactic acid at elevated temperatures (e.g., 160°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Formation of an alcohol from the formyl group.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For example, its inhibitory activity against α-glucosidase is due to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of carbohydrates . The compound’s structure allows it to form stable interactions with the enzyme, leading to competitive inhibition.

Comparison with Similar Compounds

Structural Analogues in the Telmisartan Family

Telmisartan (4'-[(1,4-Dimethyl-2-propyl-[2,6'-bi-1H-benzimidazol]-1-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid) shares the biphenyl-carboxylic acid backbone but incorporates two benzimidazole rings instead of a single imidazole. Key differences include:

  • Substituents : Telmisartan has dimethyl and propyl groups on its benzimidazole rings, while the target compound features a formyl group and two phenyl groups on the imidazole.
  • Molecular Weight : Telmisartan (C₃₃H₃₀N₄O₂; MW 514.62) is structurally heavier due to the benzimidazole cores.
  • Pharmacological Activity : Telmisartan selectively inhibits the angiotensin II AT1 receptor, blocking vasoconstriction and aldosterone secretion . The formyl group in the target compound may alter receptor binding kinetics or metabolic stability.
Table 1: Structural Comparison with Telmisartan
Feature Target Compound Telmisartan
Biphenyl Core [1,1'-Biphenyl]-2-carboxylic acid [1,1'-Biphenyl]-2-carboxylic acid
Heterocyclic Moiety 5-Formyl-2,4-diphenyl-1H-imidazole 1,4-Dimethyl-2-propyl-2,6'-bi-benzimidazole
Key Substituents Formyl, diphenyl Dimethyl, propyl
Molecular Formula Not explicitly stated (inferred: C₃₅H₂₆N₂O₃) C₃₃H₃₀N₄O₂
Molecular Weight ~522.6 (estimated) 514.62

ARC Series Angiotensin II Receptor Blockers

The ARC compounds (e.g., ARC38, ARC77) in are structurally related biphenyl-carboxylic acid derivatives with benzimidazole or indazole substituents:

  • ARC38 : 4'-((2-(Thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid.
  • ARC77 : ((3-Phenyl-1H-indazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid.

Key Comparisons :

  • Heterocyclic Diversity : The ARC series uses benzimidazoles, indazoles, or thiazoles, whereas the target compound employs a formyl-diphenylimidazole.
  • Functional Groups : ARC38 includes a thiazole group, which may enhance hydrogen bonding, while the formyl group in the target compound could influence electrophilic reactivity.
  • Binding Affinity : ARC compounds are designed for AT1 receptor antagonism , but the absence of a tetrazole group (as in ARC36) may reduce potency compared to the target compound’s formyl substituent.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group in all compared compounds enhances aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : The formyl group could render the target compound susceptible to enzymatic oxidation, whereas Telmisartan’s methyl and propyl groups confer metabolic resistance .

Biological Activity

The compound 4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The compound is characterized by its unique structure, which includes an imidazole ring and a biphenyl moiety. Here are some key chemical identifiers:

PropertyValue
Molecular Formula C23H20N2O3
Molecular Weight 372.42 g/mol
CAS Number Not specified
Melting Point Not specified
Purity ≥98% (HPLC)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway may include the formation of the imidazole ring followed by coupling reactions to introduce the biphenyl and carboxylic acid functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole rings. For instance, related compounds have shown significant activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Apoptosis Induction : In vitro studies indicated that compounds with similar structures could enhance caspase-3 activity significantly, suggesting a mechanism for inducing programmed cell death in cancer cells .
  • Cell Cycle Arrest : Research has demonstrated that certain derivatives can cause cell cycle arrest at specific phases, leading to reduced cell viability in cancer lines such as MDA-MB-231 .

Antimicrobial Activity

Compounds with imidazole structures have also been investigated for their antimicrobial properties. They exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. These studies suggest that it may scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar imidazole derivatives:

  • Study on Breast Cancer Cells : A study involving a related compound showed significant inhibition of microtubule assembly at concentrations as low as 20 µM, indicating potential as a microtubule-destabilizing agent .
  • Antimicrobial Efficacy : Another case study demonstrated that imidazole derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Basic: What are the optimal synthetic routes for 4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid, and what challenges arise during purification?

Answer:
The compound can be synthesized via condensation reactions involving imidazole precursors and biphenyl carboxylic acid derivatives. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid (or analogous aldehydes) with aminothiazolones or arylthioureas in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Key challenges include:

  • Low solubility : Use polar aprotic solvents (e.g., DMF) for recrystallization .
  • Byproduct formation : Optimize stoichiometry (1.1:1 molar ratio of aldehyde to amine) and reaction time (3–5 hours) to minimize side reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC is recommended for intermediates .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves the imidazole ring conformation and biphenyl spatial arrangement. For example, similar imidazole derivatives exhibit dihedral angles of 5–15° between phenyl rings, confirmed via CCDC reference datasets (e.g., CCDC 1038591) .
  • IR spectroscopy : Identifies carboxyl (C=O stretch at 1680–1720 cm⁻¹) and formyl (C=O stretch at 1700–1750 cm⁻¹) groups .
  • Elemental analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N/O percentages .

Advanced: How can computational modeling guide reaction optimization for derivatives of this compound?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and activation energies for imidazole ring formation or formyl group reactivity .
  • Reaction path screening : Employ tools like ICReDD’s workflow to simulate plausible pathways (e.g., TDAE-mediated coupling reactions) and prioritize experimental conditions .
  • Machine learning : Train models on existing imidazole reaction datasets to predict solvent effects or catalytic efficiency .

Advanced: What coordination chemistry applications exist for this compound, and how do substituents influence metal-binding behavior?

Answer:

  • Metal-organic frameworks (MOFs) : The carboxylate group chelates metals (e.g., Cu²⁺, Zn²⁺) to form binuclear complexes. For example, 2-(4-carboxyl-phenyl)-imidazole derivatives create porous structures with surface areas >500 m²/g .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance metal affinity, while bulky diphenyl groups reduce coordination flexibility .
  • Magnetic properties : Paramagnetic behavior in Cu²⁺ complexes can be studied via SQUID magnetometry .

Advanced: How can researchers identify pharmacological targets for this compound, given its structural complexity?

Answer:

  • Molecular docking : Screen against angiotensin II receptors (e.g., telmisartan analogs) due to structural similarity to biphenyl-tetrazole pharmacophores .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from related benzimidazole derivatives .
  • In vitro assays : Test inhibitory activity against enzymes like fatty acid synthase (FASN), leveraging the compound’s potential as a competitive inhibitor .

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. IR) during structural validation?

Answer:

  • Cross-validation : Combine techniques (e.g., 2D NMR for proton coupling vs. X-ray for bond lengths) .
  • Dynamic effects : Account for solvent-induced shifts in NMR (e.g., DMSO-d₆ vs. CDCl₃) .
  • Crystallographic refinement : Resolve ambiguities in tautomeric forms (e.g., imidazole N-H vs. O-H) using Hirshfeld surface analysis .

Basic: What strategies improve the solubility of this compound for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes .
  • pH adjustment : Deprotonate the carboxyl group (pH >7) to enhance aqueous solubility .
  • Micellar encapsulation : Employ nonionic surfactants (e.g., Tween-80) for lipid-rich media .

Advanced: What derivatization strategies enhance the stability or bioactivity of this compound?

Answer:

  • Formyl group modification : Condense with hydrazines to form hydrazones, improving metabolic stability .
  • Biphenyl functionalization : Introduce sulfonate groups (-SO₃H) via electrophilic substitution to increase water solubility .
  • Imidazole N-alkylation : Use propargyl bromide to create click chemistry handles for bioconjugation .

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